molecular formula C10H11NO3 B12400648 Lidocaine impurity 5-d6

Lidocaine impurity 5-d6

Cat. No.: B12400648
M. Wt: 199.24 g/mol
InChI Key: JFTAPSBIODPQJN-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lidocaine impurity 5-d6 is a deuterium-labeled derivative of Lidocaine impurity 5. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lidocaine impurity 5-d6 involves the incorporation of deuterium into the molecular structure of Lidocaine impurity 5. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The production is carried out under stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Lidocaine impurity 5-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with reduced functional groups .

Scientific Research Applications

Lidocaine impurity 5-d6 has several scientific research applications, including:

Mechanism of Action

Lidocaine impurity 5-d6 exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby acting as a local anesthetic. This mechanism involves the blockade of sodium channels, preventing the transmission of pain signals to the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise quantitation and tracing in various analytical applications. This makes it a valuable tool in drug development and pharmacokinetic studies .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

199.24 g/mol

IUPAC Name

2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3

InChI Key

JFTAPSBIODPQJN-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)O

Origin of Product

United States

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